molecular formula C12H15N3S2 B1479851 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine CAS No. 2098051-37-5

2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine

Cat. No.: B1479851
CAS No.: 2098051-37-5
M. Wt: 265.4 g/mol
InChI Key: QRGLXQDNCDSSPT-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine, also known as THP-amine, is an organic compound belonging to the class of thiopyranopyrroles. It is an important molecule in organic synthesis, due to its ability to form strong bonds with other molecules. THP-amine has been studied extensively in recent years, with a focus on its potential applications in medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Generation and Structural Diversity

The compound 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine and its derivatives have been explored for their potential to create structurally diverse libraries of compounds. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, was utilized as a starting material in alkylation and ring closure reactions to generate a variety of compounds including pyrazolines, pyridines, and benzodiazepines (Roman, 2013).

Crystal Structure Analysis

Pyrazoline compounds with structures similar to the subject compound have been synthesized and characterized using X-ray diffraction studies. These studies provide insights into the crystal packing and intermolecular interactions, crucial for understanding their physical and chemical properties (Delgado et al., 2020).

Antimicrobial and Anticancer Activities

Some derivatives of this compound have shown promising antimicrobial and anticancer activities. For instance, newly synthesized thiazolylpyrazoline derivatives demonstrated significant activity against various microorganisms. Additionally, certain compounds exhibited potent anticancer activities against different tumor cell lines (Elewa et al., 2020).

Potential in Fluorescent Chemosensor Development

Derivatives of this compound have been used in the development of fluorescent chemosensors. For example, a pyrazoline derivative was utilized as a chemosensor for metal ion detection based on its fluorescence characteristics (Khan, 2020).

Exploration in Synthetic Chemistry

The compound and its analogs have been pivotal in synthetic chemistry for creating novel heterocyclic compounds. These syntheses contribute to the expansion of chemical libraries and the exploration of new molecular structures (Svete et al., 2015).

Properties

IUPAC Name

2-(3-thiophen-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c13-4-5-15-10-3-7-16-8-9(10)12(14-15)11-2-1-6-17-11/h1-2,6H,3-5,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGLXQDNCDSSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C3=CC=CS3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 2
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 3
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 4
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine

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